

Unveiling FK-565: A Technical Guide to its Discovery and Immunomodulatory Properties

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Compound of Interest

Compound Name: FK-565

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This technical guide provides an in-depth overview of the primary research surrounding the discovery and initial characterization of **FK-565**, a potent immunomodulatory agent. **FK-565**, a synthetic acyltripeptide, emerged from research at Fujisawa Pharmaceutical Co., Ltd. in the early 1980s and has since been a subject of interest for its ability to enhance host immune responses. This document summarizes key quantitative data, details experimental protocols from seminal papers, and visualizes the logical framework of its discovery and mechanism of action.

Core Discovery and Synthesis

FK-565, chemically identified as heptanoyl-γ-D-glutamyl-(L)-meso-diaminopimelyl-(D)-alanine, was first described in a 1982 publication in the journal *Experientia* by researchers at Fujisawa Pharmaceutical Co., Ltd.^[1]. This foundational paper laid the groundwork for subsequent investigations into its biological activities. While the full detailed synthetic route from this original publication is not widely available, a later publication by Dzierzbicka et al. in 1992 outlines an improved and convenient synthesis method for **FK-565** and its analogue, FK-156.

A crucial step in the synthesis involves the selective enzymatic hydrolysis of one of the methyl ester groups of a diaminopimelic acid derivative, allowing for the proper differentiation between the two chiral centers of this key amino acid. The peptide bonds were then formed using the BOP reagent, which ensured high yields and chiral purity of the final product.

Immunomodulatory Activities: In Vivo and In Vitro Evidence

Subsequent to its initial synthesis, a series of primary research articles, primarily published in The Journal of Antibiotics, detailed the impressive range of **FK-565**'s immunomodulatory effects. These studies established its ability to bolster the host's defense mechanisms against microbial infections and to activate key immune cells.

Enhancement of Host Resistance to Microbial Infections

FK-565 demonstrated a significant protective effect in mice against a variety of bacterial infections. Both parenteral and oral administration of **FK-565** enhanced the host's defense against systemic infections caused by extracellular and facultative intracellular bacteria.

Table 1: In Vivo Protective Efficacy of **FK-565** Against Bacterial Challenge in Mice

Bacterial Species	Challenge Dose (CFU/mouse)	FK-565 Dose (mg/kg)	Administration Route	Protection Rate (%)	Reference
Escherichia coli	2.5×10^7	10	s.c.	80	Mine et al., 1983
Pseudomonas aeruginosa	5.0×10^5	10	s.c.	70	Mine et al., 1983
Staphylococcus aureus	1.0×10^8	10	s.c.	60	Mine et al., 1983
Listeria monocytogenes	5.0×10^4	10	s.c.	50	Mine et al., 1983

Macrophage Activation

A key mechanism underlying the immunostimulatory effects of **FK-565** is its ability to activate macrophages. In vitro and in vivo studies showed that **FK-565** enhances various macrophage

functions, including spreading, phagocytosis, and the production of reactive oxygen species.

Table 2: Effect of **FK-565** on Macrophage Function

Macrophage Function	Assay	FK-565 Concentration (µg/mL)	Observation	Reference
Spreading	In vitro culture	10	Increased percentage of spread macrophages	Watanabe et al., 1985
Phagocytosis	In vitro latex bead uptake	10	Enhanced phagocytic activity	Watanabe et al., 1985
Superoxide Anion Production	In vitro chemiluminescence	10	Increased production	Watanabe et al., 1985

Anti-Tumor Activity

The immunomodulatory properties of **FK-565** also extend to anti-tumor immunity. Research has shown that **FK-565** can augment the activity of natural killer (NK) cells, which play a crucial role in eliminating tumor cells.

Table 3: In Vivo Anti-Tumor Efficacy of **FK-565**

Tumor Model	Mouse Strain	FK-565 Dose (mg/kg)	Administration Schedule	Inhibition of Metastasis (%)	Reference
B16-BL6 Melanoma	C57BL/6	25-50	i.v., 3 times/week for 4 weeks	Significant	Talmadge et al., 1989[2]

Experimental Protocols

In Vivo Protection Against Bacterial Infection

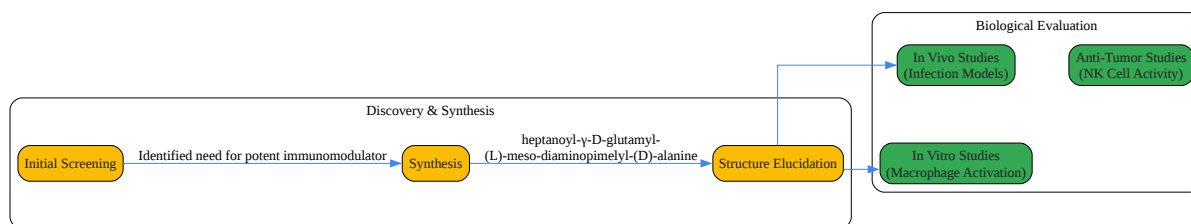
- Animal Model: Male ICR mice, 4 weeks old, were used for the infection studies.
- Bacterial Challenge: Mice were intraperitoneally injected with a lethal dose of the respective bacterial strains, as detailed in Table 1.
- **FK-565** Administration: **FK-565** was dissolved in saline and administered subcutaneously (s.c.) or orally (p.o.) at the specified doses at various time points before the bacterial challenge.
- Endpoint: The survival of the mice was monitored for 7 days post-infection, and the protection rate was calculated.

Macrophage Activation Assays

- Macrophage Isolation: Peritoneal macrophages were harvested from mice by washing the peritoneal cavity with Hanks' balanced salt solution (HBSS).
- Spreading Assay: Macrophages were cultured on glass coverslips in the presence or absence of **FK-565** for 2 hours. The percentage of spread cells was determined by microscopic examination.
- Phagocytosis Assay: Macrophages were incubated with latex beads in the presence or absence of **FK-565**. The number of ingested beads per cell was quantified under a microscope.
- Superoxide Anion Production: The production of superoxide anion was measured using a luminol-dependent chemiluminescence method in the presence of zymosan as a stimulant.

Visualizing the Discovery and Mechanism

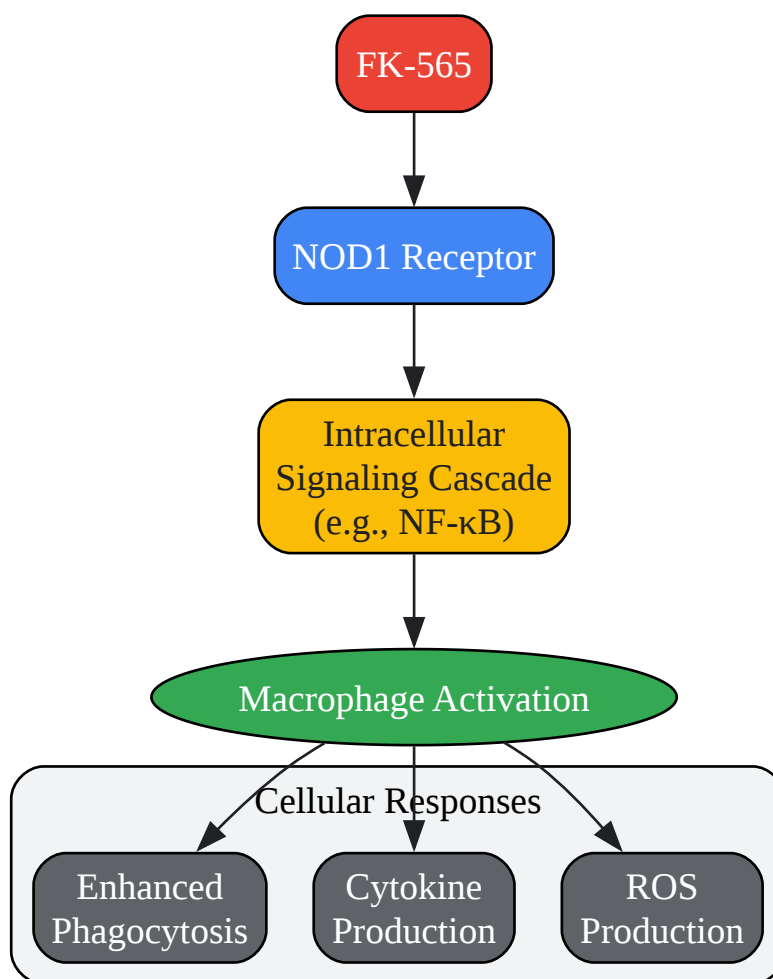
Logical Flow of FK-565 Discovery



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Caption: Logical workflow from initial screening to biological evaluation of **FK-565**.

Proposed Signaling Pathway for Macrophage Activation by FK-565



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Caption: Proposed pathway for **FK-565**-induced macrophage activation via the NOD1 receptor.

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